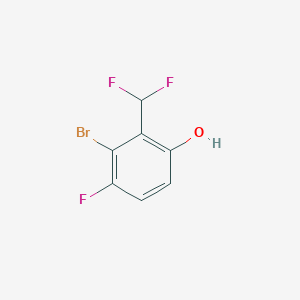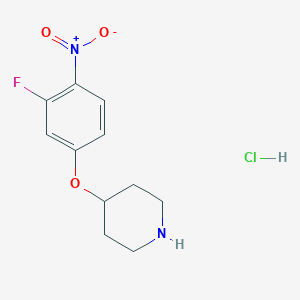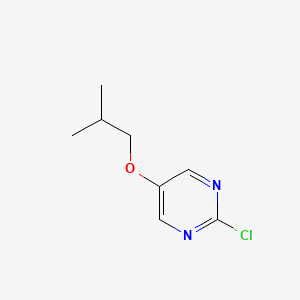
3-Bromo-2-(difluoromethyl)-4-fluorophenol
Descripción general
Descripción
3-Bromo-2-(difluoromethyl)-4-fluorophenol, commonly known as BDF, is a synthetic compound that has been studied extensively for its numerous scientific applications. It is a halogenated aromatic compound, which means that it contains a halogen atom (in this case, bromine) bonded to an aromatic ring. BDF has been used in a variety of research applications, including organic synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
BDF has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, BDF has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, polycyclic compounds, and polymers. In drug design, BDF has been used to synthesize novel compounds with potential therapeutic applications. In biochemistry, BDF has been used to study the structure and function of proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of BDF is not fully understood. However, it is believed that BDF may act as a catalyst for certain chemical reactions, such as the formation of C-C bonds. Additionally, BDF may interact with certain enzymes and proteins, altering their activity and structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDF are not well understood. However, in vitro studies have demonstrated that BDF can inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, BDF has been shown to have an effect on the production of certain hormones, such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BDF in laboratory experiments is its high reactivity and versatility. BDF is highly reactive, which makes it ideal for synthesizing a variety of compounds. Additionally, BDF is relatively inexpensive, making it an attractive option for research labs. However, there are some limitations to using BDF in laboratory experiments. For example, BDF is a highly reactive compound and can be dangerous if not handled properly. Additionally, BDF is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving BDF. For example, further research could be conducted to better understand the biochemical and physiological effects of BDF. Additionally, further research could be conducted to explore the potential therapeutic applications of BDF. Finally, research could be conducted to develop new synthetic methods for the synthesis of BDF and other halogenated aromatic compounds.
Propiedades
IUPAC Name |
3-bromo-2-(difluoromethyl)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-3(9)1-2-4(12)5(6)7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGSWGKSFTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(difluoromethyl)-4-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B1477801.png)
![4-({2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}amino)benzonitrile](/img/structure/B1477803.png)











